molecular formula C9H10N2O3 B1251828 Makaluvic acid A

Makaluvic acid A

Cat. No.: B1251828
M. Wt: 194.19 g/mol
InChI Key: PTBJVLGXDFOMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Makaluvic acid A is a natural product found in Zyzzya fuliginosa with data available.

Scientific Research Applications

Cancer Treatment and Drug Interaction

Makaluvic acid A and its derivatives, primarily isolated from marine sponges, have shown significant potential in the field of cancer treatment. The compounds, including makaluvic acid C and N-1-beta-d-ribofuranosylmakaluvic acid C, have exhibited notable in vitro cytotoxicity against cancer cells. For instance, they demonstrated effectiveness against esophageal cancer cells, highlighting their potential as therapeutic agents in oncology (Keyzers et al., 2005). Additionally, the interaction of makaluvamines with other molecules has been studied to understand their stability and potential drug interaction mechanisms. Studies focused on the cooperativity of makaluvamines with molecules like water and glutamic acid, exploring their energetic and geometrical stability parameters, which are crucial for understanding their behavior in biological systems and potential pharmaceutical applications (Kone et al., 2020). This research underscores the importance of this compound and its derivatives in the realm of drug development and cancer treatment.

Antibiotic Resistance

In the context of combating antibiotic resistance, makaluvic acid has been identified as a potential inhibitor of metallo-β-Lactamases (MBLs), enzymes that are responsible for antibiotic resistance. A comprehensive in silico approach was used to screen marine metabolites against class B1 metallo-β-lactamases of Klebsiella pneumoniae, identifying makaluvic acid as a potential inhibitor with broad-spectrum effects. This finding is pivotal as it highlights the potential of makaluvic acid in addressing the global healthcare challenge posed by antibiotic-resistant pathogens (Diaz et al., 2022).

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-methyl-4-oxo-6,7-dihydro-2H-pyrrolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-11-3-2-5-4-10-7(9(13)14)6(5)8(11)12/h4,10H,2-3H2,1H3,(H,13,14)

InChI Key

PTBJVLGXDFOMFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CNC(=C2C1=O)C(=O)O

Synonyms

makaluvic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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